molecular formula C6H7N3O2 B13099542 2-(Pyrimidin-4-ylamino)acetic acid CAS No. 72971-95-0

2-(Pyrimidin-4-ylamino)acetic acid

Cat. No.: B13099542
CAS No.: 72971-95-0
M. Wt: 153.14 g/mol
InChI Key: OMBDPVMPZMSBMY-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-ylamino)acetic acid is a compound that features a pyrimidine ring substituted with an amino group at the 4-position and an acetic acid moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-ylamino)acetic acid typically involves the reaction of pyrimidine derivatives with amino acids under specific conditions. One common method includes the use of pyrimidine-4-amine and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-ylamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-4-ylamino)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(pyrimidin-4-ylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)3-8-5-1-2-7-4-9-5/h1-2,4H,3H2,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBDPVMPZMSBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503532
Record name N-Pyrimidin-4-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72971-95-0
Record name N-Pyrimidin-4-ylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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